3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole chemical properties
3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole chemical properties
An In-Depth Technical Guide to 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole
This guide provides a comprehensive technical overview of 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole, a key intermediate in the fields of organic electronics and synthetic chemistry. Designed for researchers, chemists, and materials scientists, this document synthesizes core chemical properties, proven synthetic methodologies, and critical application insights to facilitate its effective use in advanced research and development projects.
Introduction: A Versatile Building Block
3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole is a specialized organic compound built upon a carbazole core. Carbazole and its derivatives are a cornerstone of modern materials science, prized for their unique electronic properties, high thermal stability, and excellent charge transport capabilities.[1] The specific architecture of this molecule—featuring a bulky tert-butylphenyl group at the nitrogen atom and bromine atoms at the 3 and 6 positions—imparts a unique combination of solubility, thermal resilience, and synthetic versatility.
The bromine atoms serve as reactive handles for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions, allowing for the construction of complex, conjugated molecular systems.[2] The sterically demanding 4-tert-butylphenyl group enhances the material's solubility in common organic solvents and improves the morphological stability of thin films by preventing intermolecular aggregation and crystallization.[3][4] These features make it an exceptionally valuable precursor for hole-transporting materials, host materials in Organic Light-Emitting Diodes (OLEDs), and as a scaffold in medicinal chemistry.[5][6]
PART 1: Core Chemical and Physical Properties
The fundamental properties of 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole define its handling, processing, and performance characteristics. Its rigid, aromatic structure contributes to a high melting point and significant thermal stability, which are critical for device longevity and operational reliability in electronic applications.[7]
Molecular Structure
The molecule consists of a planar carbazole ring system. The 4-tert-butylphenyl group is attached to the nitrogen atom (position 9) and is typically twisted out of the plane of the carbazole unit.
Caption: Molecular Structure of the Compound.
Summary of Physicochemical Properties
The following table summarizes the key physicochemical properties of the compound, compiled from supplier technical data sheets and chemical databases.
| Property | Value | Source(s) |
| CAS Number | 741293-42-5 | [8][9] |
| Molecular Formula | C₂₂H₁₉Br₂N | [8] |
| Molecular Weight | 457.21 g/mol | [8] |
| Appearance | White Solid | [8] |
| Melting Point | 218 °C | [8] |
| Purity | ≥98.0% (as determined by HPLC) | [8] |
| Solubility | Good solubility in common organic solvents like chloroform, THF, and toluene. | [1] |
PART 2: Synthesis and Purification Protocol
The synthesis of 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole is typically achieved via a two-step process. This involves the initial bromination of carbazole followed by an N-arylation reaction. This modular approach allows for high purity and yield.
Caption: Synthetic Workflow Diagram.
Step 1: Synthesis of 3,6-dibromo-9H-carbazole
Rationale: The first step involves the electrophilic substitution of carbazole. The 3 and 6 positions are highly activated towards electrophiles, making selective dibromination straightforward. N-Bromosuccinimide (NBS) is the preferred brominating agent as it is solid, easy to handle, and provides good control over the reaction compared to liquid bromine. Dimethylformamide (DMF) is an excellent solvent for this transformation.[10]
Protocol:
-
Dissolve carbazole (1 equivalent) in DMF in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve NBS (2.1 equivalents) in DMF.
-
Add the NBS solution dropwise to the carbazole solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, precipitate the product by pouring the reaction mixture into a large volume of water.
-
Collect the solid precipitate by filtration, wash thoroughly with water, and dry in a vacuum oven.
-
The crude 3,6-dibromo-9H-carbazole can be purified by recrystallization or flash chromatography (silica gel, eluent: dichloromethane/hexane).[10]
Step 2: Synthesis of 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole
Rationale: The second step is the N-arylation of the dibrominated carbazole. An Ullmann condensation is a classic and reliable method for this C-N bond formation, typically using a copper(I) iodide catalyst and a base like potassium carbonate to deprotonate the carbazole nitrogen. The choice of an aryl iodide (4-iodo-tert-butylbenzene) is strategic as iodides are more reactive than bromides or chlorides in Ullmann couplings.
Protocol:
-
To a Schlenk flask, add 3,6-dibromo-9H-carbazole (1 equivalent), 4-iodo-tert-butylbenzene (1.2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous DMF as the solvent via syringe.
-
Heat the reaction mixture to 120-140 °C and stir for 24-48 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the mixture into water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product as a white solid.
PART 3: Characterization and Analysis
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum is a primary tool for structural confirmation. Expected signals include a singlet for the nine protons of the tert-butyl group, and a series of doublets and doublets of doublets in the aromatic region corresponding to the protons on the carbazole and phenyl rings.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbons, the aromatic CH carbons, and the carbons of the tert-butyl group.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (457.21 g/mol ) and show a characteristic isotopic pattern due to the presence of two bromine atoms.[8]
-
HPLC: High-Performance Liquid Chromatography is used to assess the purity of the final compound, which is typically expected to be greater than 98%.[8]
Thermal Stability Analysis
Carbazole derivatives are known for their exceptional thermal stability, a prerequisite for applications in organic electronics where devices undergo thermal stress during operation and fabrication.[7]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For carbazole-based materials, the decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs, is typically well above 300 °C.[5][7] This high thermal stability ensures the material does not degrade under the operating conditions of an OLED.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point (Tm) and glass transition temperature (Tg). A high Tg is desirable for host and transport materials in OLEDs as it indicates morphological stability, preventing the thin film from crystallizing or deforming over time, which would otherwise lead to device failure.
PART 4: Applications in Research and Development
The unique structural attributes of 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole make it a highly sought-after intermediate in several advanced technology sectors.
Organic Light-Emitting Diodes (OLEDs)
The primary application of this compound is as a building block for materials used in OLEDs.[1][3] The carbazole core provides robust hole-transporting properties and a high triplet energy, which is essential for hosting phosphorescent emitters.[1] The bromine atoms at the 3 and 6 positions are synthetic anchor points. They can be readily converted into other functional groups via Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions to:
-
Extend conjugation: Build larger, more complex molecules with tailored HOMO/LUMO energy levels.
-
Attach other functional moieties: Introduce electron-donating or electron-withdrawing groups to fine-tune the optoelectronic properties.
-
Synthesize polymers: Serve as a monomer for the preparation of high-performance organic semiconducting polymers.[11]
The 4-tert-butylphenyl group at the nitrogen atom provides crucial steric hindrance. This bulkiness disrupts intermolecular π-π stacking, which enhances solubility and promotes the formation of stable, amorphous thin films—a critical requirement for fabricating efficient and long-lasting OLED devices.[4]
Pharmaceutical and Medicinal Chemistry
While its primary use is in materials science, the carbazole scaffold is also a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[12] The dibromo functionality on this compound allows it to be used as a versatile intermediate for creating libraries of novel carbazole derivatives. These derivatives can then be screened for potential therapeutic applications, including as anticancer agents or enzyme inhibitors.[6]
Conclusion
3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole stands out as a high-value, versatile chemical intermediate. Its well-defined structure, combining a thermally stable and electronically active carbazole core with strategically placed reactive bromine sites and a solubilizing tert-butylphenyl group, provides an exceptional platform for innovation. The reliable synthetic protocols and well-understood properties detailed in this guide empower researchers and scientists to leverage this compound to its full potential in the development of next-generation organic electronic devices and novel synthetic molecules.
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